

Application Notes and Protocols for Ring-Opening Reactions of α -Phenylaziridine-1-ethanol

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Compound of Interest

Compound Name: *alpha-Phenylaziridine-1-ethanol*

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These application notes provide detailed protocols for the ring-opening reactions of α -Phenylaziridine-1-ethanol, a versatile building block in organic synthesis. The protocols cover acid-catalyzed hydrolysis and intramolecular cyclization, yielding valuable amino alcohol and morpholine derivatives.

Introduction

α -Phenylaziridine-1-ethanol, also known as 1-(2-hydroxyethyl)-2-phenylaziridine, is a strained three-membered heterocycle. The inherent ring strain makes it susceptible to nucleophilic attack, leading to a variety of functionalized products. The regioselectivity of the ring-opening is a key aspect of its reactivity, influenced by the nature of the attacking nucleophile and the reaction conditions. Under acidic conditions, the aziridine nitrogen is protonated, activating the ring towards nucleophilic attack. This can lead to intermolecular reaction with solvent molecules (e.g., water) or intramolecular cyclization if a suitable nucleophile is present within the molecule, such as the terminal hydroxyl group in α -Phenylaziridine-1-ethanol.

Reaction Pathways

The ring-opening of α -Phenylaziridine-1-ethanol can proceed through two main pathways under acidic conditions:

- **Acid-Catalyzed Hydrolysis:** In the presence of an acid catalyst and water, the aziridine ring opens to form a 1,2-amino alcohol, specifically 2-((2-hydroxyethyl)amino)-1-phenylethan-1-ol. The reaction proceeds via protonation of the aziridine nitrogen, followed by nucleophilic attack of a water molecule.
- **Intramolecular Cyclization:** Under acidic conditions, the terminal hydroxyl group can act as an intramolecular nucleophile, attacking one of the aziridine carbons to form a six-membered morpholine ring. This results in the formation of a 2-phenylmorpholine derivative.

The regioselectivity of the nucleophilic attack, whether by an external nucleophile like water or the internal hydroxyl group, is crucial in determining the final product. The attack can occur at either the C2 (benzylic) or C3 carbon of the aziridine ring. The phenyl group at the C2 position can stabilize a partial positive charge, potentially favoring a mechanism with some SN1 character at this position.

Data Presentation

Table 1: Summary of Reaction Conditions and Products

Reaction Type	Catalyst	Nucleophile	Solvent	Temperature (°C)	Time (h)	Product	Yield (%)
Acid-Catalyzed Hydrolysis	H ₂ SO ₄ (1N)	H ₂ O	Acetone/H ₂ O (2:1)	Room Temp.	5	2-((2-hydroxyethyl)amino)-1-phenylethan-1-ol	82[1]
Intramolecular Cyclization	Triflic Acid	Internal -OH	Dichloromethane	Room Temp.	1	2-Phenylmorpholine	Not specified

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis of α -Phenylaziridine-1-ethanol

This protocol describes the acid-catalyzed ring-opening of α -Phenylaziridine-1-ethanol using aqueous sulfuric acid to yield 2-((2-hydroxyethyl)amino)-1-phenylethan-1-ol.^[1]

Materials:

- α -Phenylaziridine-1-ethanol
- Acetone
- 1N Sulfuric Acid (H_2SO_4)
- Deionized Water
- Sodium Bicarbonate (NaHCO_3), saturated solution
- Ethyl Acetate
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography

Procedure:

- Dissolve α -Phenylaziridine-1-ethanol (1.0 mmol) in a 2:1 mixture of acetone and water (15 mL) in a round-bottom flask equipped with a magnetic stir bar.

- To the stirred solution, add 1N sulfuric acid (1.0 mmol, 1.0 equiv.) dropwise at room temperature.
- Stir the reaction mixture at room temperature for 5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
- Extract the aqueous layer with ethyl acetate (3 x 20 mL).
- Combine the organic layers and wash with brine (20 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/hexane gradient) to afford the pure 2-((2-hydroxyethyl)amino)-1-phenylethan-1-ol.

Expected Yield: 82%^[1]

Protocol 2: Intramolecular Cyclization of α -Phenylaziridine-1-ethanol

This protocol outlines the acid-catalyzed intramolecular cyclization of α -Phenylaziridine-1-ethanol to form a morpholine derivative.

Materials:

- α -Phenylaziridine-1-ethanol
- Dichloromethane (CH_2Cl_2), anhydrous
- Triflic Acid (TfOH)
- Triethylamine (Et_3N)
- Saturated Sodium Bicarbonate (NaHCO_3) solution

- Brine
- Anhydrous Magnesium Sulfate (MgSO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography

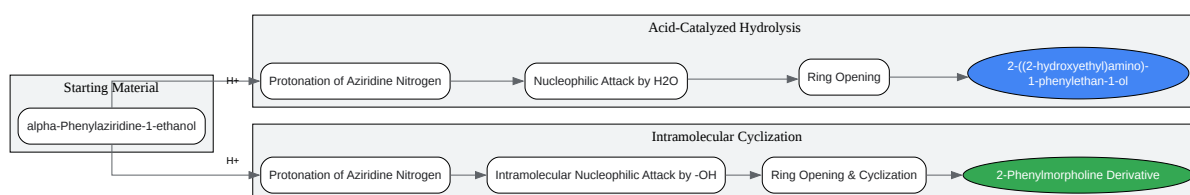
Procedure:

- Dissolve α -Phenylaziridine-1-ethanol (1.0 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask under a nitrogen atmosphere.
- Cool the solution to 0 °C in an ice bath.
- Add triflic acid (0.1 mmol, 0.1 equiv.) dropwise to the stirred solution.
- Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until TLC analysis indicates the consumption of the starting material.
- Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (10 mL).
- Transfer the mixture to a separatory funnel and separate the layers.
- Extract the aqueous layer with dichloromethane (2 x 15 mL).
- Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
- Filter the solution and concentrate the filtrate under reduced pressure.

- Purify the crude product by flash column chromatography on silica gel to yield the desired 2-phenylmorpholine derivative.

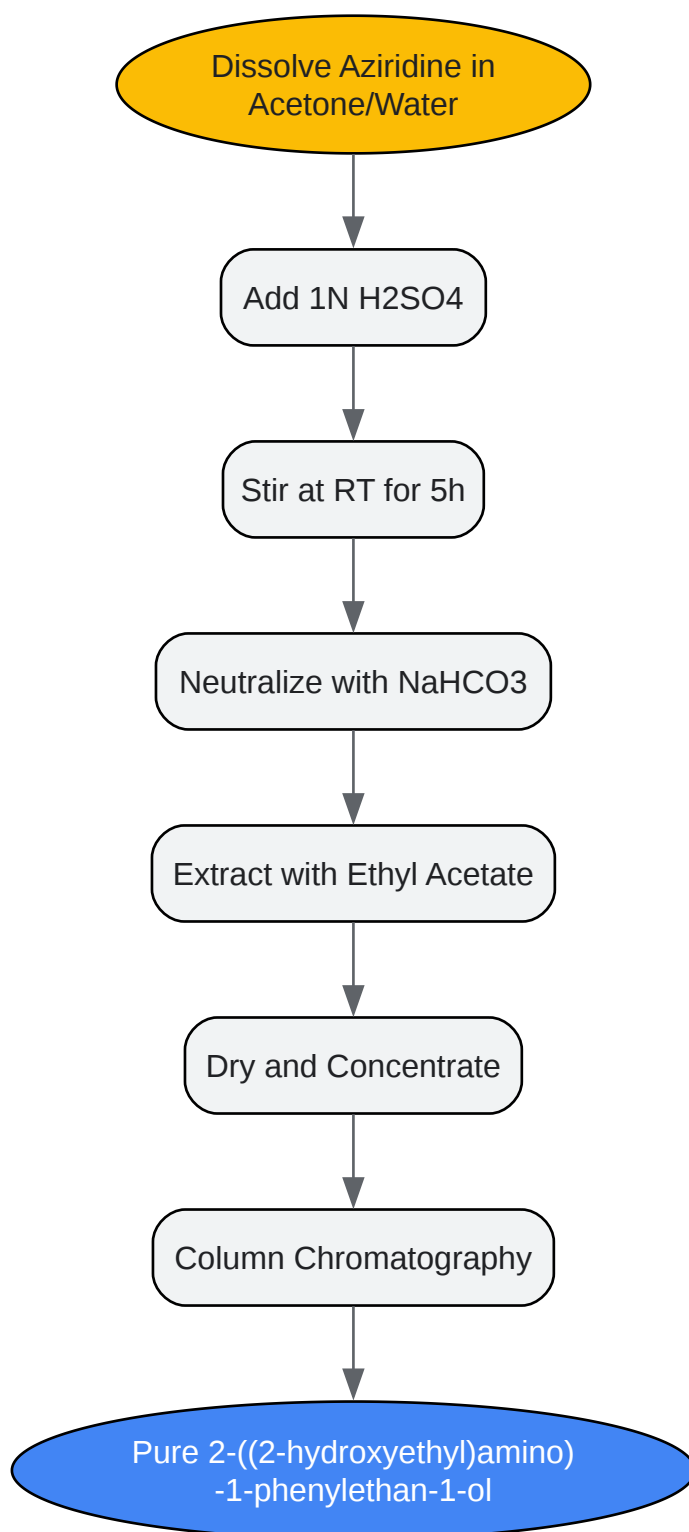
Visualizations

Signaling Pathways and Experimental Workflows



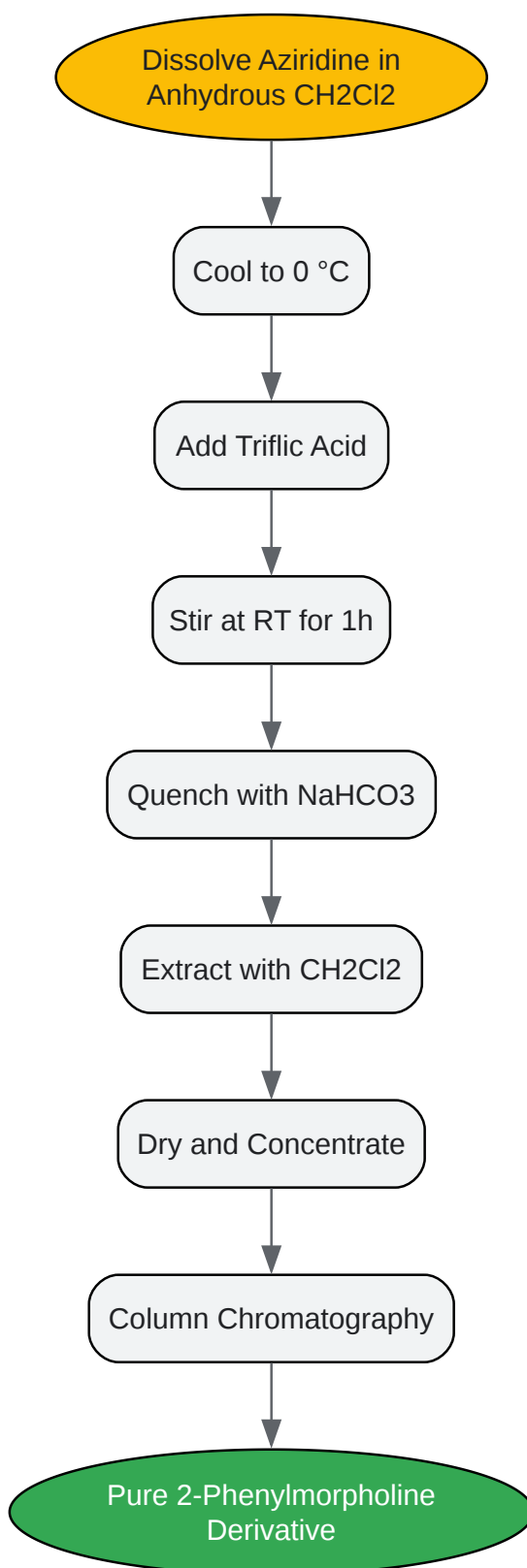
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Caption: Reaction pathways for α -Phenylaziridine-1-ethanol.



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Caption: Workflow for acid-catalyzed hydrolysis.



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Caption: Workflow for intramolecular cyclization.

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References

- 1. Regioselective ring opening of aziridine for synthesizing azaheterocycle - PMC [pmc.ncbi.nlm.nih.gov]
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